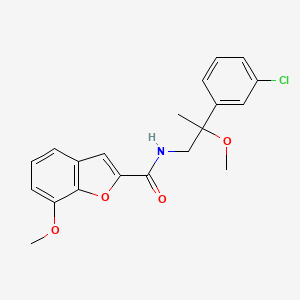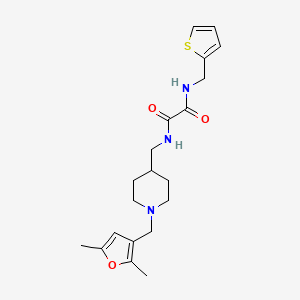![molecular formula C18H16N2O5S3 B2516821 methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-48-7](/img/structure/B2516821.png)
methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex thiazolidinone derivatives involves multiple steps, as demonstrated in the first paper. The process begins with the creation of 1,3-bis-(2-oxo-2H-benzopyran-6-yl)-thioureas through the reaction of 6-amino coumarins with carbon disulphide in alcohol. Subsequent treatment with ethyl bromoacetate and sodium acetate in ethanol yields 3-(2-oxo-2H-benzopyran-6-yl)-2-(2-oxo-2H-benzopyran-6-ylimino)-thiazolidin-4-ones. These intermediates are then reacted with various substituted aromatic aldehydes to produce a series of compounds with potential antimicrobial activity. Additionally, treatment with 2% HCl leads to the formation of 3-(2-oxo-2H-benzopyran-6-yl)-thiazolidine-2,4-diones .
In the second paper, the synthesis of a thiazolyl benzothiazolyl thioester is described. The key intermediate, (Z)-2-(2-aminothiazol-4-yl)2-(tert-butoxycarbonylprop-2-oxyimino) acetic acid, is reacted with DM in alkali conditions to form the final product. The use of triethyl phosphate as a more economical alternative to triphenylphosphine is highlighted, and the optimal conditions for the reaction are provided, including the molar ratios of reactants, solvent volume, reaction temperature, and time, resulting in a high yield of 86.8% .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the first paper are confirmed using spectral and analytical data. The compounds feature a thiazolidinone core with various substituents, including 2-oxo-2H-benzopyran-6-yl groups and aromatic aldehydes, which contribute to the molecular complexity and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitutions and condensation reactions. The formation of thiazolidinones typically involves the cyclization of thioureas, which is evident in the synthesis of the iminothiazolidinones. The subsequent reactions with aromatic aldehydes represent aldol condensation processes, which are crucial for the diversification of the molecular structure and the introduction of pharmacophoric elements .
Physical and Chemical Properties Analysis
While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, the antimicrobial screening suggests that these properties are conducive to biological activity. The high yield reported in the second paper implies that the synthesized thiazolyl benzothiazolyl thioester has favorable solubility and stability under the optimized reaction conditions .
Aplicaciones Científicas De Investigación
1. Synthetic Chemistry and Molecular Design
Research in synthetic chemistry often explores the synthesis and characterization of compounds containing thiazole, benzothiazole, and sulfonyl groups. These studies provide foundational knowledge for the development of more complex molecules, potentially including derivatives like the one . For instance, the synthesis and oxidation of chiral 2-thiazolines have been explored, highlighting methodologies that could be applicable to the synthesis of related compounds (Aitken et al., 1997).
2. Drug Discovery and Medicinal Chemistry
Compounds with benzothiazole and sulfonyl groups are often investigated for their potential therapeutic properties. Research into iminothiazolidin-4-one acetate derivatives, for example, has identified some molecules as potent aldose reductase inhibitors, suggesting a possible avenue for the treatment of diabetic complications (Ali et al., 2012).
3. Material Science and Nonlinear Optics
The structural motifs found in the compound are also present in materials science research, particularly in the development of nonlinear optical materials. For instance, the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics has been reported, where the presence of sulfonyl groups contributes to the desired optical properties (Chou et al., 1996).
4. Catalysis and Chemical Transformations
Research into catalytic systems often involves compounds with benzothiazole and sulfonyl groups. For example, sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have been used as novel and highly efficient catalytic systems for the synthesis of benzimidazoles, demonstrating the utility of such functional groups in facilitating chemical transformations (Khazaei et al., 2011).
Propiedades
IUPAC Name |
methyl 2-[6-methylsulfonyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S3/c1-25-17(22)11-20-14-7-6-13(28(2,23)24)10-15(14)27-18(20)19-16(21)8-5-12-4-3-9-26-12/h3-10H,11H2,1-2H3/b8-5+,19-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQUFITSWUZDO-MOCLJKNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)
![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)

![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)
![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)